1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine
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Overview
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method includes the bromination of a trifluoromethoxy-substituted phenyl compound, followed by the introduction of a methylamine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may utilize continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenylamines and brominated phenyl compounds. Compared to these, 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFZTYXZLBDKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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